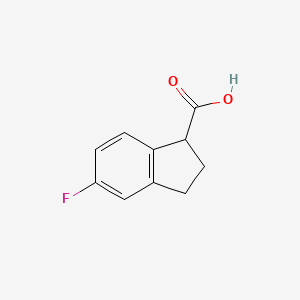

5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

説明

5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, commonly referred to as 5-Fluoro-Indene-1-carboxylic acid, is a small organic molecule that has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. It has been used in a variety of applications including as a fluorescent probe, a synthetic intermediate and as a drug candidate.

科学的研究の応用

Cancer Chemotherapy

Fluorinated compounds, such as 5-fluorouracil (5-FU), play a crucial role in the treatment of various cancers, including colorectal and breast cancers. The mechanism of action, pharmacokinetics, and combination therapies involving fluorinated pyrimidines (FPs) like 5-FU are extensively studied to improve therapeutic outcomes and reduce toxicity. These compounds interfere with DNA and RNA synthesis in cancer cells, demonstrating significant clinical utility in palliation and potentially improving patient survival rates (Heidelberger & Ansfield, 1963); (Gmeiner, 2020).

Environmental Studies

The shift towards fluorinated alternatives for industrial applications has been driven by environmental concerns. These alternatives are used in a variety of domains, including the manufacturing of fluoropolymers and surface treatments for textiles and food contact materials. However, the environmental impact, persistence, and potential for bioaccumulation of these compounds remain a subject of ongoing research, emphasizing the need for safer fluorinated alternatives and better risk assessment frameworks (Wang et al., 2013).

Material Science and Synthesis

In the synthesis of new materials, the specific properties imparted by fluorinated moieties, such as increased stability and hydrophobicity, are leveraged to develop advanced materials with unique properties. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, exemplifies the role of fluorinated intermediates in drug development and material science (Qiu et al., 2009).

Biocatalyst Inhibition Studies

The study of carboxylic acids, including fluorinated versions, in inhibiting biocatalysts highlights the broader implications of fluorinated compounds in biotechnology and environmental biodegradation. Understanding how these compounds affect microbial processes is crucial for developing more efficient biocatalytic systems and assessing the environmental fate of fluorinated pollutants (Jarboe et al., 2013).

作用機序

Target of Action

It is known that indole derivatives, which include compounds like 5-fluoro-2,3-dihydro-1h-indene-1-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target and the biological context. Given the range of biological activities associated with indole derivatives , the effects could include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, reduced oxidative stress, inhibited microbial growth, suppressed tuberculosis, controlled diabetes, prevented malaria, and inhibited cholinesterase activity .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as temperature, pH, and the presence of other substances. For instance, the compound is recommended to be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

特性

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUVBHSQWRRJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621204 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628732-48-9 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。